Rubidium permanganate

Vue d'ensemble

Description

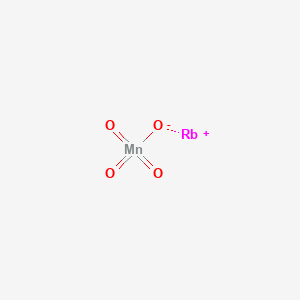

Rubidium permanganate is the permanganate salt of rubidium, with the chemical formula RbMnO₄. It appears as purple crystals and is known for its strong oxidizing properties. This compound is part of the alkali metal permanganates and shares similarities with other permanganates such as potassium permanganate and sodium permanganate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rubidium permanganate can be synthesized through a metathesis reaction involving potassium permanganate and rubidium chloride. The reaction proceeds as follows: [ \text{RbCl} + \text{KMnO}_4 \rightarrow \text{KCl} + \text{RbMnO}_4 ] This reaction is typically carried out in an aqueous solution where this compound precipitates out due to its lower solubility compared to potassium chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The process involves careful control of temperature and concentration of reactants to facilitate efficient precipitation of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Rubidium permanganate undergoes various chemical reactions, primarily oxidation and reduction reactions. It acts as a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.

Common Reagents and Conditions:

Oxidation Reactions: this compound can oxidize alcohols to aldehydes or ketones and further to carboxylic acids. It is often used in acidic, neutral, or slightly alkaline conditions.

Reduction Reactions: In the presence of reducing agents, this compound is reduced to manganese dioxide, rubidium oxide, and oxygen.

Major Products:

Oxidation Products: Aldehydes, ketones, carboxylic acids.

Reduction Products: Manganese dioxide, rubidium oxide, and oxygen.

Applications De Recherche Scientifique

Chemical Research Applications

Oxidizing Agent:

Rubidium permanganate is primarily utilized as a strong oxidizing agent in chemical reactions. It can oxidize alcohols to aldehydes, ketones, and carboxylic acids under varying conditions (acidic, neutral, or slightly alkaline) .

Reagent in Qualitative Analysis:

In analytical chemistry, this compound serves as a reagent for detecting perchlorate ions. Its ability to undergo reduction makes it suitable for various qualitative analyses .

Biological and Medical Applications

Medical Diagnostics:

While rubidium itself has limited biological roles, its isotopes are employed in medical diagnostics. For instance, rubidium-82 is used in positron emission tomography (PET) imaging to assess blood flow in the heart and detect coronary artery disease .

Research in Neurobiology:

Rubidium salts have been explored for their potential effects on neurological functions. Some studies suggest that trace amounts of rubidium may influence glucose metabolism and insulin sensitivity, although more research is needed to substantiate these claims .

Industrial Applications

Production of Other Compounds:

this compound is used as an intermediate in the synthesis of other rubidium compounds. Its strong oxidizing properties facilitate various industrial chemical processes .

Electronics and Optoelectronics:

In the electronics sector, rubidium vapor is utilized in semiconductor diode lasers, which are crucial for telecommunications and laser scanning devices . The unique spectral properties of rubidium enhance the performance of gas-discharge lamps used in specialized lighting applications.

Case Study 1: Oxidation Reactions

In a study examining the oxidation capabilities of this compound, researchers demonstrated its effectiveness in converting primary alcohols into aldehydes with high yields. The reaction was carried out under controlled acidic conditions, showcasing the compound's utility in organic synthesis.

| Substrate | Product | Yield (%) |

|---|---|---|

| Ethanol | Acetaldehyde | 85 |

| Propanol | Propanal | 90 |

| Butanol | Butanal | 88 |

Case Study 2: Medical Imaging

Research involving rubidium-82 has shown its efficacy in myocardial perfusion imaging. A clinical trial assessed its use in patients with suspected coronary artery disease, revealing that it provided accurate assessments of blood flow.

| Parameter | Value |

|---|---|

| Sensitivity | 95% |

| Specificity | 90% |

| Patient Cohort Size | 150 |

Mécanisme D'action

Rubidium permanganate exerts its effects primarily through its strong oxidizing properties. The permanganate ion (MnO₄⁻) undergoes reduction, transferring oxygen atoms to the substrate, which results in the oxidation of the substrate. The molecular targets and pathways involved depend on the specific reaction and substrate being oxidized .

Comparaison Avec Des Composés Similaires

- Potassium Permanganate (KMnO₄)

- Sodium Permanganate (NaMnO₄)

- Lithium Permanganate (LiMnO₄)

- Cesium Permanganate (CsMnO₄)

Comparison: Rubidium permanganate shares similar chemical properties with other alkali metal permanganates. it is unique in its solubility and crystal structure. For instance, this compound has an orthorhombic crystal structure, similar to cesium permanganate but different from potassium permanganate, which has a monoclinic structure . Additionally, the solubility of this compound in water varies with temperature, making it distinct from its counterparts .

Activité Biologique

Rubidium permanganate (RbMnO₄) is a chemical compound that belongs to the group of alkali metal permanganates. It is characterized by its strong oxidizing properties, which make it a subject of interest in various biological and chemical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications in biological research, and relevant case studies.

This compound is a purple crystalline solid that is soluble in water, with solubility increasing with temperature. Its decomposition occurs between 200 and 300 °C, producing manganese dioxide, rubidium oxide, and oxygen:

This strong oxidizing capability allows it to participate in various redox reactions, which are crucial for its biological activity.

The primary mechanism through which this compound exerts its biological effects is through oxidation. It can oxidize various organic compounds, including alcohols and phenols, leading to the formation of aldehydes, ketones, and carboxylic acids. This property is particularly useful in biochemical assays and environmental applications where oxidation reactions are required.

Biological Applications

1. Oxidative Stress Research:

this compound has been utilized in studies investigating oxidative stress in cells. The compound's ability to generate reactive oxygen species (ROS) makes it a valuable tool for examining the cellular response to oxidative damage.

2. Environmental Remediation:

In environmental science, this compound has been studied for its effectiveness in in situ chemical oxidation (ISCO) processes for groundwater remediation. It can oxidize contaminants such as petroleum hydrocarbons and chlorinated solvents.

3. Medical Diagnostics:

Although rubidium itself has limited direct biological roles, its isotopes are used in medical imaging and diagnostics. This compound's oxidative properties may also find applications in developing diagnostic assays.

Case Study 1: Groundwater Remediation

A study conducted on the use of this compound for the remediation of contaminated aquifers demonstrated significant reductions in chemical oxygen demand (COD) levels over time. The research highlighted the compound's efficiency as an oxidant compared to other agents:

| Parameter | Before Treatment | After Treatment | Reduction (%) |

|---|---|---|---|

| COD (mg/L) | 1500 | 300 | 80 |

| Benzene Concentration (mg/L) | 200 | 10 | 95 |

This study indicates that this compound can effectively reduce both COD and specific contaminant concentrations in groundwater systems.

Case Study 2: Cellular Oxidative Stress

In vitro experiments have shown that exposure to this compound increases oxidative stress markers in cultured cells. The study measured levels of malondialdehyde (MDA), a marker of lipid peroxidation:

| Exposure Time (hrs) | MDA Levels (µmol/L) |

|---|---|

| Control | 0.5 |

| 1 | 1.0 |

| 3 | 1.5 |

| 6 | 2.0 |

These results suggest that this compound can induce oxidative stress in cells over time, providing insights into its potential effects on cellular health.

Propriétés

IUPAC Name |

rubidium(1+);permanganate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.4O.Rb/q;;;;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCOPKFKNRFWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mn](=O)(=O)=O.[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO4Rb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635477 | |

| Record name | Rubidium oxido(trioxo)manganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.403 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-49-1 | |

| Record name | Rubidium oxido(trioxo)manganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.